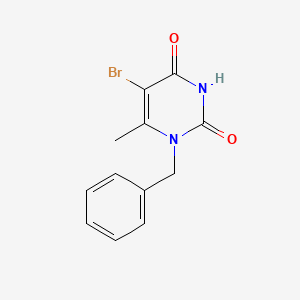

1-benzyl-5-bromo-6-methyl-2,4(1H,3H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidinedione derivatives, including those with bromo substituents, often involves bromination reactions and the manipulation of side chains at specific positions on the pyrimidine ring. For example, derivatives possessing bromo substituted side chains at the 1- and 6-positions can be prepared by bromination of dimethyl-1-(ω-hydroxyalkyl)-pyrimidinediones and their nitrates (Kinoshita et al., 1992). Nucleophilic reactions of bromo-substituted pyrimidinediones with various nucleophiles have also been explored, yielding a range of derivatives through substitutions at different positions on the pyrimidine ring (Kinoshita et al., 1992).

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives is characterized by the core pyrimidine ring, which can adopt various conformations depending on the substituents and their positions. Structural analyses, often determined by X-ray crystallography, provide insights into the conformational preferences, intermolecular interactions, and potential reactive sites of these compounds (Inkaya et al., 2013).

Chemical Reactions and Properties

Pyrimidinedione derivatives undergo a wide range of chemical reactions, including nucleophilic substitutions, cyclizations, and additions. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups, the steric hindrance of substituents, and the reactivity of the pyrimidine ring. For instance, the nucleophilic reactions of bromo-substituted pyrimidinediones can lead to the formation of various functionalized derivatives, offering a versatile approach to synthesizing new compounds with potential biological activities (Kinoshita et al., 1992).

Physical Properties Analysis

The physical properties of 1-benzyl-5-bromo-6-methyl-2,4(1H,3H)-pyrimidinedione, such as solubility, melting point, and crystalline structure, are crucial for its applications and handling. These properties are determined by the molecular structure and the nature of substituents on the pyrimidine ring. Studies on similar compounds have shown that modifications at specific positions can significantly influence their physical properties, affecting their solubility in various solvents and their crystalline forms (Wang et al., 2008).

Propiedades

IUPAC Name |

1-benzyl-5-bromo-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-8-10(13)11(16)14-12(17)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVDVWCUCNEVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1CC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970188 |

Source

|

| Record name | 1-Benzyl-5-bromo-4-hydroxy-6-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5484-44-6 |

Source

|

| Record name | 1-Benzyl-5-bromo-4-hydroxy-6-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-1-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5667960.png)

![3-[3-(1H-imidazol-1-yl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5667982.png)

![4-{2-[(anilinocarbonothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B5667986.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5667993.png)

![N-[1-(1-benzyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]methanesulfonamide](/img/structure/B5667999.png)

![2-pyridinyl(1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanone](/img/structure/B5668006.png)

![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5668025.png)

![4-[4-(2-ethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B5668033.png)

![ethyl 5-methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5668058.png)

![2,6-di-tert-butyl-4-[3-oxo-3-(1-piperazinyl)propyl]phenol](/img/structure/B5668065.png)

![3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5668068.png)

![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5668070.png)